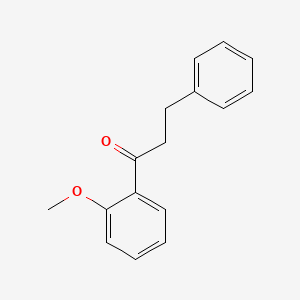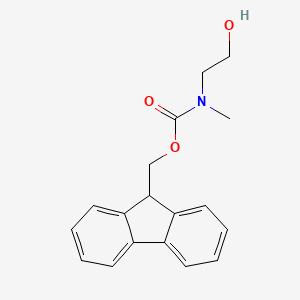
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate” is a chemical compound with the molecular formula C18H19NO3 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C . The compound has a molecular weight of 297.35 .
Synthesis Analysis
The specific synthetic method for this compound may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The compound is used in the synthesis of α-amino phosphonic acid containing peptide mimetics . The use of Fms led to successful condensation of Fms-AlaP (OCH 3)-OH with the N-terminus of peptides, avoiding a serious problem associated with Fmoc .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 474.2±24.0 °C and a predicted density of 1.220±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Fluoren-9-ylmethyl Carbamate Derivatives : The synthesis of fluoren-9-ylmethyl N-(1-carboxy-2-methylbutyl)carbamate, a derivative, highlights its structural uniqueness. The molecule exhibits a slightly pyramidalized molecular plane, with intermolecular hydrogen bonds (O—H⋯O and N—H⋯O) contributing to its crystalline structure, which is essential for understanding the compound's reactivity and potential applications in material science (Yamada et al., 2008).
Environmental and Biosensing Applications
- Fluorescence Sensing : The development of conjugated polymers incorporating fluorene and carbazole derivatives, like poly(9,9-dihexyl-9H-fluoren-2-amine), for fluorescence sensing of different acids and amines demonstrates the compound's utility in environmental protection, biosensing, and toxin detection in food (Qian et al., 2019).
Photoelectric and Optical Applications
- Photoelectric Performances : Star-burst carbazol derivatives synthesized from fluorene show promising blue fluorescence and are potential candidates for electro-optical materials. These materials display desirable energy levels and fluorescence properties, indicating their utility in electronic devices (Xi-cun, 2010).
Chemosensor Development
- Selective Detection of Metal Ions : A new fluorene-based Schiff-base exhibits high selectivity and sensitivity as a fluorescent chemosensor for detecting Cr3+ and Al3+ ions. This application is critical for environmental monitoring and safety assessments (Tajbakhsh et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRUGORSXCMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192448 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate | |
CAS RN |
147687-15-8 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147687-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

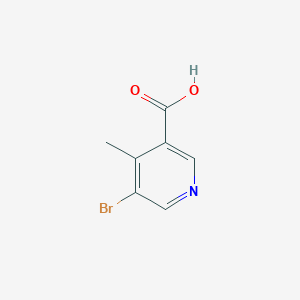
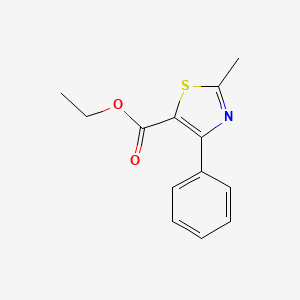
![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)
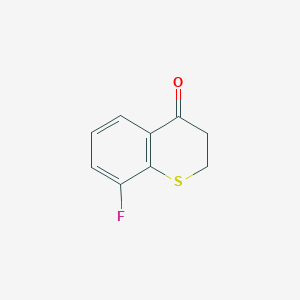
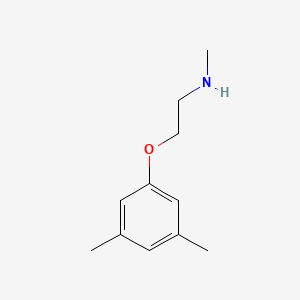
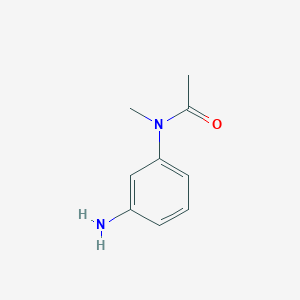

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

